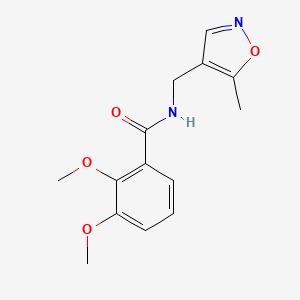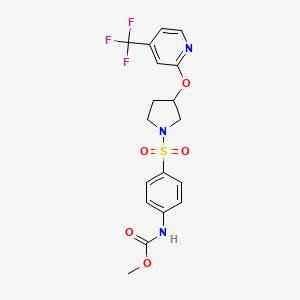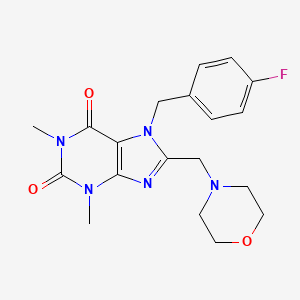
N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide, also known as JNJ-54175446, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound belongs to a class of molecules known as positive allosteric modulators (PAMs) that target the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).
科学的研究の応用
N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Additionally, it has been demonstrated to have anxiolytic and antidepressant effects in preclinical studies.
作用機序
N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide acts as a positive allosteric modulator of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the brain. The α7 nAChR is involved in various physiological processes, including learning and memory, attention, and sensory processing. PAMs like N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide enhance the activity of the α7 nAChR by binding to an allosteric site on the receptor, which increases the receptor's sensitivity to its endogenous ligand, acetylcholine.
Biochemical and Physiological Effects
N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide has been shown to enhance the activity of the α7 nAChR in various brain regions, including the hippocampus and prefrontal cortex. This increased activity leads to improved cognitive function, such as enhanced learning and memory, attention, and sensory processing. Additionally, N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide has been demonstrated to have anxiolytic and antidepressant effects, which may be related to its ability to modulate the α7 nAChR.
実験室実験の利点と制限
One of the main advantages of N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide is its specificity for the α7 nAChR, which allows for targeted modulation of this receptor. Additionally, N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one limitation of N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide is its relatively short half-life, which may limit its therapeutic potential.
将来の方向性
There are several future directions for research on N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide. One area of interest is the development of more potent and selective PAMs for the α7 nAChR. Additionally, further studies are needed to fully understand the physiological and biochemical effects of N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide, including its potential role in modulating inflammation and oxidative stress. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide in humans, with a focus on its potential therapeutic applications in neurological and psychiatric disorders.
合成法
The synthesis of N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide involves a multistep process that starts with the reaction of 2-bromo-5-nitropyridine with 1-cyano-1-methylpropan-2-ol in the presence of a base. The resulting intermediate is then reacted with 4-bromo-1-butanol in the presence of a palladium catalyst to obtain the desired product. The final compound is then purified using column chromatography and characterized using various spectroscopic techniques.
特性
IUPAC Name |
N-(2-cyanobutan-2-yl)-4-pyridin-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-3-14(2,11-15)17-13(18)9-6-8-12-7-4-5-10-16-12/h4-5,7,10H,3,6,8-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDECGQSVYCLGGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)CCCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2691977.png)
![4-benzoyl-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2691979.png)
![3-(4-methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2691980.png)


![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide](/img/structure/B2691984.png)
![1-(8-(2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide](/img/structure/B2691985.png)
![N-(3-((3-ethoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2691987.png)


